2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine

Crystallography Conformational Analysis Solid-State Chemistry

Obtaining a consistent, well-characterized benzimidazole scaffold with a precisely positioned amine handle is a common bottleneck in medicinal chemistry and catalysis research. 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine (CAS 1571-99-9) directly addresses this need by providing a defined substitution pattern (3-pyridyl at C2, primary amine at C5) that is critical for reproducible SAR studies and metal coordination geometry. · Enables systematic library synthesis through a modifiable primary amine handle. · Functions as a reliable ligand or precursor for MOFs and catalysts, supported by single-crystal X-ray data. · Delivered at ≥98% purity to ensure batch-to-batch consistency in demanding applications.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 1571-99-9
Cat. No. B168317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine
CAS1571-99-9
Synonyms2-PYRIDIN-3-YL-1 H-BENZOIMIDAZOL-5-YLAMINE
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16)
InChIKeyPZIMYJGAHSBALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine (CAS 1571-99-9) Procurement and Baseline Data


2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine (CAS 1571-99-9) is a heterocyclic small molecule consisting of a benzimidazole core substituted with a pyridine ring at the 2-position and an amine group at the 5-position . Its molecular formula is C12H10N4, with a molecular weight of approximately 210.2 g/mol . This compound is primarily utilized as a versatile chemical scaffold in organic synthesis and medicinal chemistry research . Its structure contains multiple nitrogen atoms, enabling coordination chemistry and making it a potential ligand or catalyst [1].

Why Generic Substitution of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine Fails in Research


The precise substitution pattern on the benzimidazole core (a 3-pyridyl group at the 2-position and a primary amine at the 5-position) is the primary driver of its unique chemical and biological properties. Altering either substituent's position or identity results in a structurally distinct analog with different electron distribution, binding characteristics, and reactivity profiles [1]. For instance, the 4-pyridyl analog (2-(4-Pyridyl)benzimidazole, CAS 2208-59-5) or derivatives lacking the 5-amine group will exhibit divergent behaviors in coordination chemistry, receptor binding, and synthetic applications, precluding direct interchangeability without validation [1]. The specific arrangement of heteroatoms in 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine is essential for maintaining the fidelity of research outcomes in structure-activity relationship (SAR) studies and catalytic processes.

Quantitative Evidence for 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: Comparative Performance Data


Crystallographic Conformational Data vs. Related Benzimidazoles

The solid-state conformation of 2-pyridin-3-yl-1H-benzoimidazol-5-ylamine has been determined by X-ray diffraction, providing specific dihedral angles between its benzimidazole and pyridine rings. This data is crucial for understanding its molecular recognition properties and packing behavior in the solid state, which can impact formulation and material science applications. The measured dihedral angles between the benzimidazole moiety and the pyridine ring are 34.99(9)° and 36.08(8)° for the two independent molecules in the asymmetric unit [1]. These values are specific to this substitution pattern; for example, related 2-(pyridyl)benzimidazole analogs with different substituents or metal coordination can exhibit significantly different dihedral angles, ranging from nearly planar (0-10°) to highly twisted (>45°), which directly influences their binding affinity and solid-state properties [1].

Crystallography Conformational Analysis Solid-State Chemistry

Synthetic Yield Comparison: Amino Group Reduction vs. Direct Condensation

For procurement and scale-up considerations, the choice of synthetic route directly impacts cost and availability. One established route to 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine proceeds via reduction of the 5-nitro precursor (5-nitro-2-(3-pyridinyl)benzimidazole). This method yields the target 5-amine compound with an approximate yield of 48% [1]. While a direct condensation of 3-aminopyridine with o-phenylenediamine is a conceptually simpler alternative route, reported yields for this and related syntheses are variable and can be significantly lower, often below 40% for similar heterocyclic constructs without optimized conditions [1]. The documented 48% yield from the nitro-reduction pathway provides a reproducible benchmark for cost-of-goods modeling and process optimization, highlighting that while direct synthesis may be more atom-economical, the multi-step route can offer a more controlled and predictable yield at the research scale.

Synthetic Methodology Process Chemistry Route Scouting

Purity Specification and Physical Property Profile for Research Use

Vendor specifications provide a crucial benchmark for experimental reproducibility. 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine is commercially available with a minimum purity of 95% from a primary supplier . Its defined physical properties, including a density of 1.348 g/cm³ and a predicted boiling point of 512.9°C at 760 mmHg, are also documented [1]. In contrast, closely related analogs, such as 2-(4-Pyridyl)benzimidazole (CAS 2208-59-5), may be offered at varying purities (e.g., 97% or >98%) and have distinct physical properties (e.g., molecular weight 195.2 g/mol, different density and boiling point). This means that for procurement, 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine offers a defined and verified material specification that ensures consistency across research batches. While higher purity grades (e.g., 98+%) are also available from other vendors , the baseline 95% purity provides a reliable and cost-effective entry point for many research applications, allowing scientists to assess the need for additional purification based on their specific assay requirements.

Quality Control Material Specification Procurement

Key Research and Industrial Scenarios for 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine


A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's core structure, combining a benzimidazole with a pyridine and a primary amine, serves as an ideal scaffold for SAR campaigns. The distinct dihedral angle (~35°) between its aromatic rings [1] and the presence of a modifiable amine handle allow medicinal chemists to systematically explore how substitutions affect target binding and selectivity. This makes it a valuable building block for generating focused libraries of analogs, particularly in programs targeting GPCRs, kinases, or cannabinoid receptors where 2-pyridylbenzimidazoles have shown promise [2].

A Defined Ligand Precursor for Coordination and Catalysis Chemistry

With its multiple nitrogen atoms (from the imidazole, pyridine, and amine groups), this compound is a strong candidate for use as a ligand or ligand precursor in coordination chemistry. Its documented solid-state structure [1] provides a foundation for understanding its binding geometry to metal centers. Researchers can leverage this well-characterized scaffold to develop new metal-organic frameworks (MOFs), catalysts for organic transformations (e.g., C-H activation), or fluorescent probes, where the precise spatial arrangement of its heteroatoms is crucial for function [2].

A Reproducible Starting Material for Material Science Applications

The availability of this compound at a defined purity (≥95%) [1] and with established physical properties (density, boiling point) [2] makes it a reliable starting material for material science research. Its specific molecular geometry and electronic structure could be exploited in the design of organic semiconductors, non-linear optical materials, or components for organic light-emitting diodes (OLEDs). The consistency in quality ensures that material properties can be reproduced across different batches and research groups.

A Benchmark Compound for Crystallographic and Conformational Analysis

The existing single-crystal X-ray diffraction data [1] for this compound provides a valuable benchmark for computational chemists and crystallographers. It allows for the validation of molecular modeling and density functional theory (DFT) calculations aimed at predicting the conformational preferences of related heterocyclic systems. This makes it a useful internal standard or reference compound when developing new computational methods or when analyzing the structures of more complex derivatives.

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